molecular formula C11H14O3 B14708294 4-(4-Hydroxy-2-methylphenyl)butanoic acid CAS No. 19143-95-4

4-(4-Hydroxy-2-methylphenyl)butanoic acid

Cat. No.: B14708294
CAS No.: 19143-95-4
M. Wt: 194.23 g/mol
InChI Key: JUDHHEHDSDQBSD-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-2-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H14O3 It is characterized by a hydroxy group attached to a methylphenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-2-methylphenyl)butanoic acid typically involves the reaction of 4-hydroxy-2-methylbenzaldehyde with a suitable butanoic acid derivative. One common method is the aldol condensation reaction, where the aldehyde reacts with a butanoic acid ester in the presence of a base, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-2-methylphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Hydroxy-2-methylphenyl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-2-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hydroxy-2-methylphenyl)butanoic acid is unique due to its specific structural features, such as the combination of a hydroxy group and a butanoic acid chain attached to a methylphenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

19143-95-4

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4-(4-hydroxy-2-methylphenyl)butanoic acid

InChI

InChI=1S/C11H14O3/c1-8-7-10(12)6-5-9(8)3-2-4-11(13)14/h5-7,12H,2-4H2,1H3,(H,13,14)

InChI Key

JUDHHEHDSDQBSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)CCCC(=O)O

Origin of Product

United States

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